Enramycin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

生化分析

Biochemical Properties

Enramycin B plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary interaction of this compound B is with the enzyme MurG, which is essential for cell wall biosynthesis in Gram-positive bacteria . This interaction greatly compromises cell wall integrity leading to cell lysis .

Cellular Effects

This compound B has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis . This impact on cell signaling pathways, gene expression, and cellular metabolism makes this compound B a potent antibiotic against Gram-positive bacteria .

Molecular Mechanism

The mechanism of action of this compound B is through the inhibition of the enzyme MurG . MurG catalyzes the transglycosylation reaction in the last step of peptidoglycan biosynthesis . By inhibiting this step, this compound B compromises cell wall integrity, leading to cell lysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound B have been observed to be stable over time . It maintains its antibacterial activity even under long-term storage conditions . Information on the product’s degradation and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound B vary with different dosages in animal models. While specific dosage effects are not widely studied, this compound B is known to be used as a feed additive for pigs and chickens to prevent necrotic enteritis .

Metabolic Pathways

The metabolic pathways that this compound B is involved in primarily relate to the biosynthesis of bacterial cell walls . It interacts with the enzyme MurG, inhibiting the last step of peptidoglycan biosynthesis .

Subcellular Localization

The subcellular localization of this compound B is primarily at the bacterial cell wall, where it inhibits the enzyme MurG and disrupts peptidoglycan biosynthesis . This localization allows this compound B to effectively exert its antibacterial effects.

准备方法

Synthetic Routes and Reaction Conditions: Enramycin is typically produced through fermentation processes involving Streptomyces fungicidicus. The biosynthesis of this compound B is a complex multistep process that involves the expression of non-ribosomal peptide synthetase (NRPS) genes . The fermentation broth is then subjected to various purification steps to isolate this compound B.

Industrial Production Methods: Industrial production of this compound B involves large-scale fermentation followed by purification using techniques such as macroporous resin adsorption and reversed-phase chromatography . The fermentation process is optimized to maximize the yield of this compound B, and the purification steps ensure high purity of the final product.

化学反应分析

Types of Reactions: Enramycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy or to study its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Various nucleophiles can be used for substitution reactions under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.

科学研究应用

Enramycin has a wide range of scientific research applications:

作用机制

Enramycin acts as an inhibitor of the enzyme MurG, which is crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall . By inhibiting MurG, this compound B disrupts the transglycosylation reaction in the final step of peptidoglycan biosynthesis, compromising cell wall integrity and leading to cell lysis .

相似化合物的比较

Enramycin A: Another component of this compound, with similar antibacterial properties but slightly different structural features.

Uniqueness: this compound is unique in its specific inhibition of the MurG enzyme, making it highly effective against certain Gram-positive pathogens. Its use as a feed additive in livestock also sets it apart from other antibiotics that are primarily used in human medicine .

属性

CAS 编号 |

34304-21-7 |

|---|---|

分子式 |

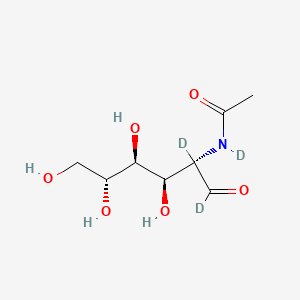

C108H140Cl2N26O31 |

分子量 |

2369.3 g/mol |

IUPAC 名称 |

(3S)-4-[[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49R)-9,24-bis[[(5R)-2-amino-4,5-dihydro-1H-imidazol-5-yl]methyl]-42-(3-aminopropyl)-27-[3-(carbamoylamino)propyl]-15-(3,5-dichloro-4-hydroxyphenyl)-39-[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-18-(hydroxymethyl)-3,21,33,36,45-pentakis(4-hydroxyphenyl)-6,49-dimethyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]amino]-3-[[(2Z,4E)-10-methyldodeca-2,4-dienoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C108H140Cl2N26O31/c1-7-51(2)16-12-10-8-9-11-13-19-77(145)122-75(46-79(147)148)95(155)130-82-55(6)167-105(165)88(60-28-38-68(144)39-29-60)136-90(150)52(3)119-93(153)73(44-62-47-117-106(112)120-62)123-78(146)49-116-97(157)87(61-42-69(109)89(149)70(110)43-61)132-96(156)76(50-137)127-102(162)83(56-20-30-64(140)31-21-56)131-94(154)74(45-63-48-118-107(113)121-63)126-91(151)72(18-15-41-115-108(114)166)124-98(158)80(53(4)138)129-103(163)85(58-24-34-66(142)35-25-58)135-104(164)86(59-26-36-67(143)37-27-59)133-99(159)81(54(5)139)128-92(152)71(17-14-40-111)125-101(161)84(134-100(82)160)57-22-32-65(141)33-23-57/h9,11,13,19-39,42-43,51-55,62-63,71-76,80-88,137-144,149H,7-8,10,12,14-18,40-41,44-50,111H2,1-6H3,(H,116,157)(H,119,153)(H,122,145)(H,123,146)(H,124,158)(H,125,161)(H,126,151)(H,127,162)(H,128,152)(H,129,163)(H,130,155)(H,131,154)(H,132,156)(H,133,159)(H,134,160)(H,135,164)(H,136,150)(H,147,148)(H3,112,117,120)(H3,113,118,121)(H3,114,115,166)/b11-9+,19-13-/t51?,52-,53+,54-,55-,62-,63-,71-,72+,73+,74-,75+,76-,80+,81-,82+,83+,84-,85-,86+,87+,88+/m1/s1 |

InChI 键 |

JPYWPHBUMZRLPO-DLYWSANHSA-N |

SMILES |

CCC(C)CCCCC=CC=CC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)N(C(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C.O |

手性 SMILES |

CCC(C)CCCC/C=C/C=C\C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)C2=CC=C(C=C2)O)CCCN)[C@@H](C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)[C@H](C)O)CCCNC(=O)N)C[C@@H]5CN=C(N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)C[C@@H]8CN=C(N8)N)C)C9=CC=C(C=C9)O)C |

规范 SMILES |

CCC(C)CCCCC=CC=CC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CN=C(N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CN=C(N8)N)C)C9=CC=C(C=C9)O)C |

产品来源 |

United States |

Q1: What are the differences in purification methods for Enramycin A and this compound B?

A: Both this compound A and this compound B can be effectively separated using reversed-phase chromatography techniques. [, ] One study employed a method utilizing an octadecyl reversed-phase bonded silica gel chromatography column with a gradient elution of sodium dihydrogen phosphate-phosphoric acid aqueous solution containing increasing concentrations of methanol. [] Another study achieved separation using a C18 reversed-phase chromatography column with a 0.05 mol/L aqueous potassium dihydrogen phosphate solution-acetonitrile (70:30, V/V, pH 4.5) elution buffer. []

Q2: What is the primary application of this compound, and what is its mechanism of action?

A: this compound is primarily used as an animal feed additive due to its antibiotic properties against gut pathogens. [] While its exact mechanism of action is not elaborated upon in the provided research, its large molecular size suggests poor absorption from the intestinal lumen, indicating a localized effect within the gut. []

Q3: Are there detectable levels of this compound B in broiler tissues after feed administration?

A: Research suggests that this compound B, along with this compound A, is found in very low concentrations in the liver and kidney tissues of broiler chickens following a 10-day administration of this compound at a feed level of 23 ppm. [] Interestingly, no detectable levels were found in muscle or skin-with-attached-fat tissues. [] This further supports the limited systemic absorption of this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1Z)-2-Methyl-1-buten-1-yl]-1,3-benzothiazole](/img/structure/B1148322.png)